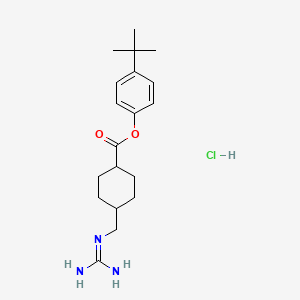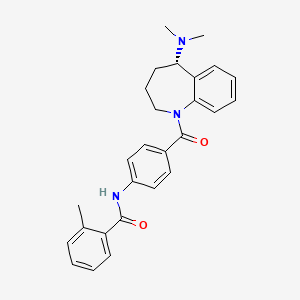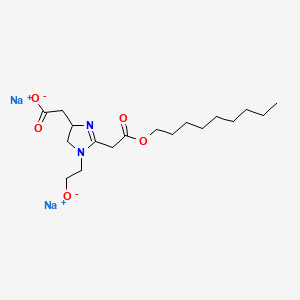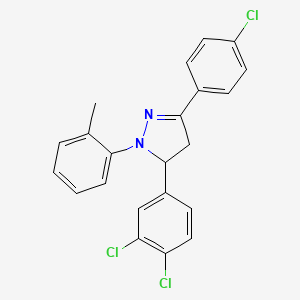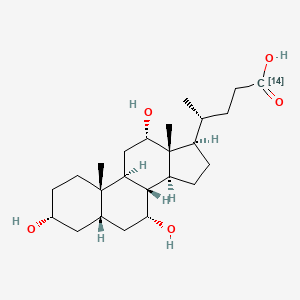
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline, salt with
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline, salt with, is a synthetic compound that belongs to the class of imidazolines. Imidazolines are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a lactamidoethyl group and a heptadecenyl chain, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline typically involves the following steps:
Formation of the Imidazoline Ring: The imidazoline ring is formed through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Lactamidoethyl Group: The lactamidoethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Heptadecenyl Chain: The heptadecenyl chain is attached through a series of reactions, including alkylation and hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline involves its interaction with specific molecular targets and pathways. The lactamidoethyl group and heptadecenyl chain play crucial roles in its binding affinity and activity. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminoethyl)-2-(heptadecenyl)-2-imidazoline: Similar structure but with an aminoethyl group instead of lactamidoethyl.
1-(2-Hydroxyethyl)-2-(heptadecenyl)-2-imidazoline: Contains a hydroxyethyl group.
1-(2-Methylaminoethyl)-2-(heptadecenyl)-2-imidazoline: Features a methylaminoethyl group.
Uniqueness
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its lactamidoethyl group may enhance its stability and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
82951-81-3 |
|---|---|
Formule moléculaire |
C28H53N3O5 |
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
N-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]-2-hydroxypropanamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C25H47N3O2.C3H6O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-26-19-21-28(24)22-20-27-25(30)23(2)29;1-2(4)3(5)6/h17-18,23,29H,3-16,19-22H2,1-2H3,(H,27,30);2,4H,1H3,(H,5,6)/b18-17+; |
Clé InChI |
OFSZNWUFEHVFGO-ZAGWXBKKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCNC(=O)C(C)O.CC(C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCNC(=O)C(C)O.CC(C(=O)O)O |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


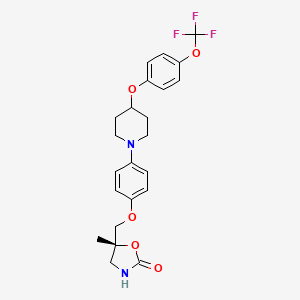

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
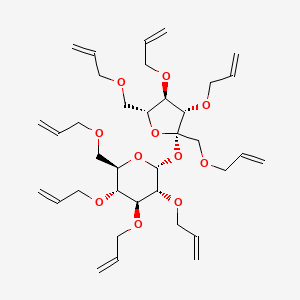
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)

